molecular formula C23H15BrClNO2 B12041890 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate CAS No. 355421-70-4

4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate

Cat. No.: B12041890
CAS No.: 355421-70-4
M. Wt: 452.7 g/mol
InChI Key: WEOSAAZLQUDRNQ-UHFFFAOYSA-N
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Description

4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the quinolinecarboxylate family. This compound is characterized by the presence of a quinoline core substituted with a 4-methylphenyl group, a 6-bromo group, and a 2-(4-chlorophenyl) group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes the preparation of the starting materials, the coupling reaction, and subsequent purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

355421-70-4

Molecular Formula

C23H15BrClNO2

Molecular Weight

452.7 g/mol

IUPAC Name

(4-methylphenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H15BrClNO2/c1-14-2-9-18(10-3-14)28-23(27)20-13-22(15-4-7-17(25)8-5-15)26-21-11-6-16(24)12-19(20)21/h2-13H,1H3

InChI Key

WEOSAAZLQUDRNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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